1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Description
Properties
Molecular Formula |
C16H19ClF3N3O |
|---|---|
Molecular Weight |
361.79 g/mol |
IUPAC Name |
1-[4-(5-aminopentylamino)quinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride |
InChI |
InChI=1S/C16H18F3N3O.ClH/c17-16(18,19)15(23)12-10-22-13-7-3-2-6-11(13)14(12)21-9-5-1-4-8-20;/h2-3,6-7,10H,1,4-5,8-9,20H2,(H,21,22);1H |
InChI Key |
KHXOLXDDACLKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCCCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methodology
Starting Materials and Reagents
- Quinoline derivative: A 3-substituted quinoline precursor, often 3-chloroquinoline or 3-bromoquinoline, is used as the starting scaffold.
- 5-Aminopentylamine: This primary diamine serves as the nucleophile for substitution at the 4-position.
- Trifluoroacetylating agent: Trifluoroacetic anhydride or trifluoroacetyl chloride is employed to introduce the 2,2,2-trifluoroethanone group.
- Solvents: Common organic solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide are used depending on the reaction step.
- Acid for salt formation: Hydrogen chloride gas or hydrochloric acid in an appropriate solvent is used to form the hydrochloride salt.
Stepwise Synthesis
Step 1: Amination at the 4-Position of Quinoline
- The quinoline derivative bearing a leaving group at the 4-position undergoes nucleophilic aromatic substitution with 5-aminopentylamine.
- Conditions typically involve heating in polar aprotic solvents (e.g., DMF) with or without a base to facilitate substitution.
- The reaction yields 4-(5-aminopentylamino)quinoline intermediate.
Step 2: Introduction of the Trifluoroethanone Group at the 3-Position
- The 3-position of the quinoline ring is functionalized with a trifluoroethanone group via acylation.
- This is achieved by treating the intermediate with trifluoroacetic anhydride or trifluoroacetyl chloride under controlled temperature to avoid side reactions.
- The reaction forms 1-(4-((5-aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone.
Step 3: Formation of Hydrochloride Salt
- The free base compound is dissolved in an appropriate solvent and treated with hydrogen chloride gas or hydrochloric acid solution.
- The resulting hydrochloride salt is isolated by precipitation or crystallization, enhancing compound stability and solubility.
Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic aromatic substitution | 5-Aminopentylamine, DMF, 80-120°C | Prolonged heating may be required; base may be added to scavenge acid byproducts |
| 2 | Acylation | Trifluoroacetic anhydride, DCM, 0-25°C | Low temperature minimizes decomposition |
| 3 | Salt formation | HCl gas or HCl in ether or ethanol | Crystallization improves purity |
Analytical Characterization During Preparation
- NMR Spectroscopy: Proton and fluorine NMR confirm the presence of the trifluoroethanone group and amine substituents.
- Mass Spectrometry: Molecular ion peak at m/z consistent with molecular weight 361.79 confirms compound identity.
- Purity Assessment: HPLC and elemental analysis ensure compound purity typically exceeding 95%.
- Melting Point: Hydrochloride salt exhibits a sharp melting point confirming crystalline nature.
Literature and Patent Insights
While direct synthetic routes for this exact compound are scarce in open literature, analogous quinoline derivatives with trifluoroethanone groups are prepared via similar acylation and amination strategies as described in patent US7301050B2 and related quinoline functionalization patents. The CAS registry (No. 1956326-73-0) provides basic chemical data and confirms the molecular formula C16H19ClF3N3O for the hydrochloride salt.
Summary Table of Preparation Method
| Stage | Key Reaction | Main Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Amination | Nucleophilic substitution at C4 | 5-Aminopentylamine, DMF | 80-120°C, several hours | 4-(5-Aminopentylamino)quinoline |
| Acylation | Trifluoroethanone installation at C3 | Trifluoroacetic anhydride, DCM | 0-25°C, short reaction time | 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone |
| Salt formation | Hydrochloride salt formation | HCl gas or HCl solution | Room temperature | Hydrochloride salt of target compound |
Chemical Reactions Analysis
Types of Reactions
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA synthesis in microbial cells . In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of the target compound with analogs from the evidence:
Key Observations:
- Quinoline vs.
- Aminopentylamino Chain: This flexible chain is absent in other compounds, suggesting enhanced solubility or targeted delivery compared to simpler halogenated analogs .
- Trifluoroethanone Group: Common across all compounds, this group contributes to electron-withdrawing effects and stability against metabolic degradation .
Biological Activity
1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a complex organic compound notable for its quinoline core and trifluoroethanone group. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. The molecular formula is with a molecular weight of 361.79 g/mol .
Structure and Properties
The structural features of this compound include:
- Quinoline Ring : A bicyclic structure contributing to its biological activity.
- Trifluoroethanone Moiety : Enhances solubility and potential reactivity.
- Aminopentyl Side Chain : Imparts unique properties that may influence its pharmacological profile.
These characteristics are essential for its interaction with biological targets and its overall efficacy.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves:
- DNA Intercalation : The quinoline structure allows the compound to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound can inhibit critical enzymes involved in cancer cell survival, leading to apoptosis.
In vitro studies have shown that similar compounds can induce apoptosis through specific signaling pathways, which may also apply to 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride .
Antibacterial Activity
The compound's antibacterial potential has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating strong antibacterial activity, often superior to traditional antibiotics like ampicillin .
- Mechanism of Action : The compound likely inhibits bacterial topoisomerases, which are essential for DNA replication and cell division.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines (MDA-MB-231, SUIT-2, HT-29). Results indicated that compounds similar to 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride demonstrated potent activity against these cells, with some derivatives showing enhanced efficacy compared to established chemotherapeutics like cisplatin .
- Antibacterial Testing : In another study focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. Results highlighted significant inhibition of bacterial growth at low concentrations, suggesting a promising avenue for developing new antibiotics .
Comparative Analysis
The following table summarizes the biological activities of related compounds:
| Compound Name | Biological Activity | MIC (µmol/mL) | Notable Features |
|---|---|---|---|
| 1-(4-((5-Aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride | Anticancer & Antibacterial | Varies by target | Quinoline core enhances reactivity |
| 1-(4-(3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride | Anticancer | Varies by cell line | Similar structure with different side chain |
| 1-(4-(5-Aminopentyl)amino)-7-chloroquinolin-3-yloxy)-2,2-dichloroethanone | Antibacterial | 0.14 (E. coli) | Chlorinated derivative with varied activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for optimizing the yield of 1-(4-((5-aminopentyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride?
- Methodology :
- Stepwise functionalization : Begin with the trifluoroethanone-substituted quinoline core (similar to compounds in , e.g., 4a, 4c), then introduce the 5-aminopentylamino side chain via nucleophilic substitution.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates, as seen in the synthesis of analogous quinoline derivatives .
- Purification : Recrystallize from n-hexane/EtOAc mixtures (as in ), which improves purity by exploiting differences in solubility between byproducts and the target compound.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical workflow :
- IR spectroscopy : Verify the presence of key functional groups (e.g., C=O stretch at ~1630 cm⁻¹ for trifluoroethanone, NH stretches at ~3200–3400 cm⁻¹ for amine groups) .
- ¹H NMR : Assign signals based on quinoline proton environments (e.g., H-2 at δ 8.85–9.10 ppm, aromatic protons at δ 7.47–8.17 ppm) and the 5-aminopentyl chain (δ 1.47–3.97 ppm for CH₂/CH₃ groups) .
- Elemental analysis : Validate empirical formula (C, H, N, Cl) within ±0.3% of theoretical values, as demonstrated for related compounds in .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?
- Hypothesis-driven approach :
- pH-dependent solubility : Test solubility in buffered aqueous solutions (pH 2–10) to account for protonation/deprotonation of the amine group.
- Co-solvent systems : Evaluate mixtures like DMSO/water or EtOH/hexane, which may stabilize the compound better than pure solvents (see for solubility challenges in similar trifluoromethylated compounds).
- Thermodynamic analysis : Perform van’t Hoff plots to determine enthalpy/entropy of dissolution, identifying solvent interactions causing discrepancies .
Q. How does the 5-aminopentyl chain influence pharmacological activity compared to shorter alkylamino analogs?
- Structure-activity relationship (SAR) framework :
- Enzyme binding assays : Compare inhibition constants (Ki) against targets (e.g., kinases) using analogs with varying alkyl chain lengths (e.g., ethylamino vs. pentylamino substituents).
- Molecular dynamics simulations : Model interactions between the pentyl chain and hydrophobic enzyme pockets, leveraging data from (docking studies on trifluoroethanone derivatives).
- In vitro ADMET profiling : Assess permeability (Caco-2 assays) and metabolic stability (microsomal assays) to correlate chain length with bioavailability .
Q. What experimental designs are optimal for studying the environmental fate of this compound?
- Ecotoxicology workflow :
- Biotic/abiotic degradation : Use OECD 301/302 guidelines to measure half-life in soil/water matrices under controlled light, pH, and microbial activity .
- Bioaccumulation : Employ radiolabeled compound (¹⁴C-tagged) in aquatic models (e.g., zebrafish) to quantify tissue-specific uptake.
- High-resolution mass spectrometry (HRMS) : Identify transformation products (e.g., hydroxylated or cleaved metabolites) using Q-TOF platforms, as applied in for environmental contaminants.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Root-cause investigation :
- DSC/TGA analysis : Compare decomposition onset temperatures under inert vs. oxidative atmospheres to isolate environmental effects.
- Crystallinity assessment : Use XRD to determine if polymorphic forms (e.g., amorphous vs. crystalline) exhibit differing stabilities, as seen in for quinoline-based crystals.
- Replicate studies : Standardize heating rates and sample masses (e.g., 5°C/min, 2–5 mg) to minimize methodological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
